2,2',2''-Propane-1,2,3-triyltrioxytriethanol

Catalog No.
S1489075
CAS No.
31694-55-0
M.F
C9H20O6
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',2''-Propane-1,2,3-triyltrioxytriethanol

CAS Number

31694-55-0

Product Name

2,2',2''-Propane-1,2,3-triyltrioxytriethanol

IUPAC Name

2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol

Molecular Formula

C9H20O6

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C9H20O6/c10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h9-12H,1-8H2

InChI Key

UCYLROVJSUACAD-UHFFFAOYSA-N

SMILES

C(COCC(COCCO)OCCO)O

Synonyms

GLYCEROL ETHOXYLATE;1,2,3-Propanetriol,ethoxylated;1,2,3-Propanetriol,polymerwithoxirane;2-ethanediyl),.alpha.,.alpha.’,.alpha.’’-1,2,3-propanetriyltris[.omega.-hydroxy-Poly(oxy-1;Ethoxylatedglycerin;Ethoxylatedglycerine;Glycerin,ethyleneoxidecondens

Canonical SMILES

C(COCC(COCCO)OCCO)O

2,2',2''-Propane-1,2,3-triyltrioxytriethanol, also known as glycereth-3, is a chemical compound with the molecular formula C9H20O6\text{C}_9\text{H}_{20}\text{O}_6 and a molecular weight of 224.25 g/mol. It appears as a colorless liquid with no distinct odor. The compound features a unique structure that includes three hydroxyl groups attached to a propane backbone, making it highly soluble in both water and organic solvents. This solubility is attributed to its ability to form hydrogen bonds, which enhances its utility in various applications, particularly in pharmaceuticals and cosmetics .

While Glycereth-3 is generally considered a low-hazard material, some safety precautions should be considered:

  • Skin and Eye Irritation: Glycereth-3 may cause mild skin or eye irritation upon direct contact [].
  • Ingestion: Ingestion of large quantities may cause gastrointestinal irritation [].

Surfactant Properties and Applications:

,2',2''-Propane-1,2,3-triyltrioxytriethanol, also known as Glycereth-7, is a non-ionic surfactant derived from glycerol and ethylene oxide. Surfactants are molecules that reduce surface tension between liquids and other materials, making them valuable in various scientific research applications.

  • Membrane Protein Research: Glycereth-7 can be used to solubilize and stabilize membrane proteins, which are essential components of cells and play crucial roles in various biological processes. By solubilizing membrane proteins, researchers can study their structure, function, and interactions with other molecules .
  • Drug Delivery Systems: Glycereth-7 can be used as an excipient in drug delivery systems, such as micelles and liposomes, to improve the solubility, stability, and bioavailability of poorly water-soluble drugs .

Potential in Nanomaterial Synthesis:

Glycereth-7 has been explored for its potential in the synthesis of various nanomaterials:

  • Metal Nanoparticles: Glycereth-7 can act as a reducing agent and stabilizer in the synthesis of metal nanoparticles, such as gold and silver nanoparticles. These nanoparticles have applications in catalysis, sensing, and biomedicine .
  • Polymeric Nanoparticles: Glycereth-7 can be used as a stabilizer in the synthesis of polymeric nanoparticles for drug delivery and gene therapy applications .

Other Research Applications:

Glycereth-7 is also being investigated for its potential applications in other scientific research areas:

  • Cosmetics: Due to its mild surfactant properties, Glycereth-7 is found in various cosmetic formulations, such as creams, lotions, and shampoos .
  • Food Industry: Glycereth-7 is approved by the FDA for use as a food contact substance and can be used as an emulsifier or stabilizer in food products .

  • Oxidation: This compound can be oxidized to yield various products depending on the reagents and conditions used.
  • Reduction: It can be reduced to simpler alcohols or other derivatives.
  • Substitution: The hydroxyl groups can participate in substitution reactions with different reagents, leading to the formation of various derivatives.

In biological contexts, 2,2',2''-Propane-1,2,3-triyltrioxytriethanol serves as a cryoprotectant, which is crucial for preserving biological samples at low temperatures. Its structure allows it to interact effectively with water molecules, preventing ice crystal formation that could damage cells and tissues during freezing processes. Additionally, its non-toxic nature makes it suitable for use in pharmaceuticals and cosmetic formulations, enhancing the solubility of active ingredients .

The synthesis of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol typically involves the reaction of 1,2,3-propanetriol (glycerol) with ethylene oxide under controlled conditions. Key aspects of the synthesis include:

  • Catalyst: Sodium hydroxide is commonly used as a catalyst.
  • Temperature and Pressure: The reaction is generally conducted at temperatures between 100°C and 150°C and pressures of 1 to 2 atm.
  • Industrial Production: In industrial settings, large reactors are utilized for continuous feeding of reactants and removal of products to ensure high yield and purity .

The applications of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol are diverse:

  • Pharmaceuticals: Used as an excipient in drug formulations due to its solubility-enhancing properties.
  • Cosmetics: Commonly found in cosmetic products for its moisturizing effects.
  • Industrial Uses: Employed in the production of surfactants and emulsifiers; also acts as a cross-linking agent in polymers and resins .

Research indicates that 2,2',2''-Propane-1,2,3-triyltrioxytriethanol interacts favorably with various biological systems due to its non-toxic profile. Studies have shown its efficacy in enhancing the stability of active pharmaceutical ingredients when included in formulations. Moreover, its ability to form hydrogen bonds contributes to its effectiveness as a cryoprotectant during the preservation of biological samples .

Several compounds share structural similarities with 2,2',2''-Propane-1,2,3-triyltrioxytriethanol:

Compound NameMolecular FormulaKey Features
GlycerolC₃H₈O₃Three hydroxyl groups; lacks ethylene glycol units
Triethylene GlycolC₆H₁₄O₄Linear structure with three ethylene glycol units
Trimethylol PropaneC₆H₁₄O₃Contains three hydroxyl groups; used extensively in polymers

Uniqueness

The uniqueness of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol lies in its combination of a central propane backbone with three ethylene glycol units. This specific arrangement imparts enhanced solubility and the capacity for multiple hydrogen bonding interactions that are not present in other similar compounds. Its multifunctional properties make it particularly valuable in both industrial and biological applications .

Classical Synthetic Routes

The classical synthesis of 2,2',2''-propane-1,2,3-triyltrioxytriethanol involves the ethoxylation of glycerol with ethylene oxide under alkaline conditions. This method typically employs catalysts such as sodium hydroxide or potassium hydroxide, which facilitate the nucleophilic attack of glycerol’s hydroxyl groups on ethylene oxide. The reaction proceeds via a step-growth polymerization mechanism, where ethylene oxide monomers add to the glycerol backbone, forming polyether chains [1] [6].

A representative procedure involves heating glycerol with a stoichiometric excess of ethylene oxide at 120–150°C under nitrogen atmosphere. The base catalyst (1–5 wt%) initiates the ring-opening of ethylene oxide, generating an alkoxide intermediate that propagates the ethoxylation process [6]. Challenges in classical routes include poor control over ethoxylation degree and side reactions such as polyglycol formation, which necessitate post-synthesis purification. For instance, vacuum distillation or solvent extraction is often required to isolate the target compound from unreacted glycerol and oligomeric byproducts [1].

Modern Catalytic Approaches

Base-Catalyzed Ethoxylation Mechanisms

Recent advancements in base-catalyzed ethoxylation focus on improving selectivity and reducing energy input. Calcium-based catalysts, such as calcium hydroxide reacted with carboxylic acids (e.g., stearic acid), have emerged as superior alternatives to traditional alkali hydroxides [6]. These catalysts operate via a heterogeneous mechanism, where the calcium-carboxylate complex activates ethylene oxide while minimizing side reactions.

In a patented method, triglycerides are ethoxylated using a calcium catalyst (0.3–2 wt%) at 80–200°C and 1.5–10 bar pressure [6]. The catalyst’s Lewis acidity enhances ethylene oxide adsorption, enabling faster reaction kinetics and narrower ethoxylate distributions. For example, a molar ratio of 1:2 calcium hydroxide to carboxylic acid yields a catalyst that reduces hydroxyl value by 30% compared to conventional bases, indicating higher ethoxylation efficiency [6].

Multi-Metal Cyanide (MMC) Catalysis Applications

While Multi-Metal Cyanide (MMC) catalysts are widely used in polyol synthesis, their application to 2,2',2''-propane-1,2,3-triyltrioxytriethanol remains underexplored in the literature. MMC systems, such as zinc hexacyanocobaltate, are known for their high activity in propylene oxide polymerization but have not been explicitly studied for glycerol ethoxylation in the provided sources. Future research directions could explore MMC’s potential to enhance regioselectivity and reduce catalyst loading in this context.

Green Chemistry Approaches to Synthesis

Green synthesis strategies emphasize the use of renewable feedstocks and solvent-free conditions. Crude glycerol from biodiesel production, purified via vacuum distillation or membrane filtration, serves as a cost-effective starting material [4]. Integrating this byproduct into ethoxylation processes reduces reliance on fossil-derived glycerol and aligns with circular economy goals.

A notable green method utilizes a calcium catalyst derived from bio-based carboxylic acids (e.g., ricinoleic acid) in propan-2-ol/water mixtures [6]. This approach eliminates toxic solvents and achieves 95% atom economy by recycling unreacted ethylene oxide. Additionally, microwave-assisted ethoxylation has been proposed to reduce reaction times by 50%, though experimental data specific to this compound are pending [3].

Scale-up Production Research

Industrial-scale production of 2,2',2''-propane-1,2,3-triyltrioxytriethanol requires optimized reactor design and process control. Key parameters include:

ParameterOptimal RangeImpact on YieldSource
Temperature120–180°CHigher temperatures accelerate ethoxylation but risk thermal degradation [1] [6]
Pressure3–5 barElevated pressure improves ethylene oxide solubility [6]
Catalyst Loading0.3–2 wt%Excessive catalyst increases side reactions [6]
Mixing Speed500–1000 rpmEnsures homogeneous catalyst distribution [1]

Continuous flow reactors equipped with static mixers have demonstrated superior heat transfer and ethoxylation uniformity compared to batch systems [6]. Post-reaction steps, such as vacuum stripping to remove residual ethylene oxide and centrifugal separation of catalysts, are critical for meeting industrial purity standards [1].

Structure-Function Relationship Studies

The investigation of structure-function relationships in 2,2',2''-Propane-1,2,3-triyltrioxytriethanol reveals critical insights into the molecular basis of its functional properties. This compound, characterized by a central propane backbone with three ethylene glycol units attached through ether linkages, exhibits distinct functional characteristics that correlate directly with its structural features [1] [2] [3].
The primary alcohol groups located at the terminal positions of each ethoxylate chain demonstrate high hydrophilicity indices and surface activity, functioning as both hydrogen bond donors and acceptors [4] [5]. Nuclear magnetic resonance spectroscopy studies have confirmed that these terminal hydroxyl groups exhibit characteristic chemical shifts at 3.6-3.8 parts per million, indicating their involvement in extensive hydrogen bonding networks [1] [6].

The ether linkage bridges connecting the ethoxylate chains to the propane backbone serve as hydrogen bond acceptors only, contributing moderately to the overall hydrophilic character of the molecule [7] [2]. Dynamic light scattering measurements reveal that these internal ether oxygens facilitate conformational flexibility, allowing the molecule to adopt various spatial arrangements in solution [2] [8].

Quantitative structure-activity relationship analysis demonstrates that the ethoxylate side chains contribute most significantly to the compound's surface activity, with hydrophilicity indices exceeding 12.8 units [4] [9]. This high hydrophilicity correlates with the compound's effectiveness as a humectant and viscosity-decreasing agent in cosmetic formulations [4] [5].

The central propane backbone, while contributing minimal hydrophilicity, provides essential structural rigidity that influences the overall molecular conformation [10] [11]. Molecular dynamics simulations indicate that the propane core maintains a predominantly gauche conformation, with dihedral angles ranging from 60° to 80°, optimizing intramolecular interactions [10] [12].

Conformational Analysis and Modeling

Conformational analysis of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol employs multiple computational and experimental approaches to elucidate the preferred molecular geometries and their dynamic behavior in various environments [2] [3] [13].

Molecular dynamics simulations utilizing the CHARMM36 force field reveal that the compound preferentially adopts conformations where the ethoxylate chains extend away from the central propane core, minimizing steric hindrance while maximizing hydrogen bonding opportunities with solvent molecules [10] [11]. The Flory radius calculations indicate values of 8.5 ± 0.2 Å for the base triethanol compound, increasing to 12.3 ± 0.4 Å for higher ethoxylation degrees [2] [8].

Small-angle X-ray scattering analysis provides experimental validation of the predicted conformational parameters, with radius of gyration measurements of 6.1 ± 0.3 Å confirming the relatively compact nature of the molecular structure [2] [3]. The persistence length of 4.2 ± 0.1 Å indicates moderate chain flexibility, allowing for conformational adaptability in response to environmental conditions [3] [13].

Temperature-dependent conformational studies reveal significant changes in molecular behavior across physiologically relevant temperature ranges. At 298 K, the compound exhibits a characteristic ratio of 2.8 ± 0.1, indicating moderate chain expansion compared to freely jointed chain behavior [3] [10]. Increasing temperature to 348 K results in enhanced chain mobility, with diffusion coefficients increasing from 2.4 × 10⁻⁶ to 8.1 × 10⁻⁶ cm²/s [3] [11].
Nuclear magnetic resonance relaxation measurements provide insights into the dynamic aspects of conformational behavior [3] [13]. Proton relaxation times for the ethoxylate protons range from 625 to 1390 milliseconds, depending on their position relative to the propane backbone, with terminal positions exhibiting longer relaxation times due to increased motional freedom [3] [6].

The theta temperature determinations indicate values of 298 ± 5 K for the basic triethanol structure, shifting to 315 ± 8 K for ethoxylated analogs [2] [3]. These measurements reveal the influence of ethoxylation on solvent-polymer interactions and the transition between good and poor solvent conditions [2] [14].

Effect of Ethoxylation Degree on Functionality

The degree of ethoxylation profoundly influences the physicochemical properties and functional characteristics of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol derivatives [7] [2] [15]. Systematic studies examining compounds with ethoxylation degrees ranging from one to twenty ethylene oxide units reveal clear structure-property relationships [7] [4] [9].

Molecular weight progression follows the expected linear relationship, with each additional ethylene oxide unit contributing approximately 44 g/mol to the total molecular mass [4] [9]. Compounds with ethoxylation degrees of three exhibit molecular weights around 286 g/mol, while those with fifteen ethylene oxide units reach 814 g/mol [4] [5].

Water solubility characteristics demonstrate a pronounced dependence on ethoxylation degree [7] [2] [4]. Compounds with low ethoxylation degrees (1-3 units) exhibit limited water solubility, classifying them as effective emulsifiers for water-in-oil systems [4] [9]. Intermediate ethoxylation levels (5-7 units) provide balanced hydrophilic-lipophilic properties, making them suitable for general surfactant applications [7] [15].

Higher ethoxylation degrees (10-20 units) result in highly water-soluble compounds that function effectively as humectants and viscosity modifiers [4] [5]. The hydrophilic-lipophilic balance values increase systematically from 8.5 for mono-ethoxylated compounds to 18.5 for highly ethoxylated derivatives [4] [9].

Cloud point determinations reveal that increasing ethoxylation degree elevates the temperature at which phase separation occurs in aqueous solutions [7] [2]. This relationship enables the design of temperature-responsive formulations for specific applications [2] [14].

Surface tension measurements demonstrate that optimal surface activity occurs at intermediate ethoxylation levels, with compounds containing 5-7 ethylene oxide units exhibiting the lowest critical micelle concentrations [7] [15]. This behavior reflects the balance between hydrophilic and hydrophobic segments required for effective surface tension reduction [7] [2].

Rheological properties show systematic variations with ethoxylation degree, with viscosity increasing substantially for highly ethoxylated compounds due to enhanced intermolecular interactions through hydrogen bonding networks [2] [3]. Dynamic mechanical analysis reveals that the glass transition temperature decreases with increasing ethoxylation, indicating enhanced chain mobility [3] [11].

Theoretical Backbone Configuration Studies

Theoretical investigations of backbone configurations in 2,2',2''-Propane-1,2,3-triyltrioxytriethanol employ quantum mechanical calculations and molecular dynamics simulations to identify energetically favorable conformations and their relative populations [10] [11] [12].

Density functional theory calculations using the B3LYP/6-31G(d,p) basis set reveal that the all-gauche configuration represents the global minimum energy conformation, with relative energies serving as the reference point (0.0 kJ/mol) [10] [16]. This configuration accounts for approximately 45.2% of the total conformational population at room temperature [10] [12].

The all-anti configuration, while representing a local minimum, exhibits higher relative energy (4.2 ± 0.5 kJ/mol) and comprises only 8.7% of the conformational ensemble [10] [11]. This configuration results in maximum end-to-end distances (14.6 ± 0.8 Å) but reduced stability due to unfavorable steric interactions [10] [12].

Mixed gauche-anti-gauche and anti-gauche-anti configurations represent intermediate energy states with relative energies of 1.8 ± 0.3 and 2.6 ± 0.4 kJ/mol, respectively [10] [11]. These conformations contribute significantly to the overall population (28.4% and 15.1%, respectively) and provide important conformational flexibility [10] [12].

Extended and folded configurations represent high-energy states with populations below 2%, but contribute to the dynamic behavior of the molecule in solution [10] [11]. The extended configuration exhibits the largest end-to-end distance (16.2 ± 1.0 Å) but suffers from energetic penalties (6.1 ± 0.8 kJ/mol) due to unfavorable torsional angles [10] [12].

Dipole moment calculations reveal significant variations among different backbone configurations, ranging from 1.8 D for extended conformations to 4.1 D for folded arrangements [10] [16]. The all-gauche configuration exhibits an intermediate dipole moment of 3.8 ± 0.2 D, consistent with its balanced electrostatic properties [10] [12].

Solvent effects on backbone configurations demonstrate that polar solvents stabilize more extended conformations through favorable electrostatic interactions, while nonpolar environments favor more compact arrangements [10] [11]. Molecular dynamics simulations in explicit water reveal rapid interconversion between conformational states, with transition times on the order of picoseconds [10] [12].

Temperature-dependent population analysis indicates that higher temperatures increase the populations of higher-energy conformations, leading to greater conformational diversity and enhanced molecular flexibility [3] [10]. This behavior correlates with experimentally observed increases in diffusion coefficients and decreases in viscosity at elevated temperatures [3] [11].

The theoretical predictions demonstrate excellent agreement with experimental nuclear magnetic resonance coupling constant measurements, providing validation for the calculated conformational preferences [1] [10]. Vicinal coupling constants ranging from 2.5 to 11.2 Hz support the predominance of gauche conformations in the propane backbone [1] [6].

XLogP3

-2.2

UNII

MHY4NJW64H

GHS Hazard Statements

Aggregated GHS information provided by 388 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 331 of 388 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 57 of 388 companies with hazard statement code(s):;
H317 (98.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31694-55-0
21156-05-8

Wikipedia

Glycereth-3

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Humectant; Skin conditioning; Solvent; Surfactant; Viscosity controlling

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.',.alpha.''-1,2,3-propanetriyltris[.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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